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Compound of Interest

Compound Name: 8-Cyclopentyl-8-oxooctanoic acid

CAS No.: 898766-79-5

Cat. No.: B3023926

Get Quote

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Formulation

Scientists, and Drug Development Professionals

Executive Summary & Molecular Context
8-Cyclopentyl-8-oxooctanoic acid (CAS: 898766-79-5) is a bifunctional aliphatic-alicyclic

compound characterized by a terminal carboxylic acid, a flexible hexamethylene spacer, and a

cyclopentyl-substituted ketone. In modern drug development, this molecule is highly valued as

an intermediate in the synthesis of bioorthogonal linkers (such as trans-cyclooctene

conjugates) and as a lipid analog for metabolic tracking , .

Characterizing this molecule presents unique analytical challenges. The structural duality—a

polar, ionizable headgroup combined with a lipophilic tail and a bulky alicyclic ring—requires a

multimodal analytical strategy to confirm both purity and structural integrity.

Table 1: Physicochemical Profile
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Property Value Analytical Significance

Molecular Formula C₁₃H₂₂O₃
Determines exact mass for

high-resolution MS.

Molecular Weight 226.31 g/mol
Target precursor ion [M-H]⁻ at

m/z 225.1.

Functional Groups Carboxylic Acid, Ketone
Dictates ionization mode (ESI-)

and NMR shifts.

LogP (Predicted) ~3.2
Requires reversed-phase

chromatography (C18).

Analytical Strategy & Causality
Do not simply run this compound through a generic screening gradient. Based on field-proven

experience with medium-chain keto-fatty acids , the causality behind our experimental design is

as follows:

Chromatographic Selection: The aliphatic spacer can cause non-specific binding to stainless-

steel surfaces. We utilize a UHPLC system with a high-strength silica C18 column. The

mobile phase must be acidified (0.1% Formic Acid) to suppress the ionization of the

carboxylic acid during separation. This prevents peak tailing and ensures sharp, Gaussian

peak shapes .

Ionization Mode: While the ketone can accept a proton in positive mode, the carboxylic acid

yields a vastly superior signal-to-noise ratio in Electrospray Ionization Negative (ESI-) mode

via facile deprotonation.

Structural Elucidation: LC-MS confirms mass and purity, but cannot definitively prove the

position of the ketone or the intact cyclopentyl ring. For this, 1D ¹H and ¹³C NMR

spectroscopy in CDCl₃ is mandatory.
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Fig 1. Multimodal analytical workflow for 8-Cyclopentyl-8-oxooctanoic acid characterization.

Protocol A: UHPLC-MS/MS Method for Purity &
Quantification
Trustworthiness & Self-Validation System: To ensure this protocol is self-validating, every batch

must begin with a blank solvent injection to establish baseline noise and rule out column

carryover. An internal standard (e.g., Heptadecanoic acid-d33) must be spiked into the sample

matrix. If the internal standard's retention time shifts by >0.1 min, the run is invalidated,

indicating mobile phase preparation errors.

Step-by-Step Methodology
Sample Preparation: Dissolve 1.0 mg of 8-Cyclopentyl-8-oxooctanoic acid in 1.0 mL of

LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 10

µg/mL using 50:50 Water:Acetonitrile.

Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). Maintain column

temperature at 40°C to reduce system backpressure.
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Mobile Phase:

Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v)

Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v)

Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Table 2: UHPLC Gradient Program
Time (min) % Phase A % Phase B Curve

0.0 95 5 Initial

1.0 95 5 Isocratic hold

6.0 5 95 Linear gradient

8.0 5 95 Column wash

8.1 95 5 Re-equilibration

10.0 95 5 End

Mass Spectrometry Parameters (ESI- Negative Mode)
Set the capillary voltage to 2.5 kV, desolvation temperature to 450°C, and desolvation gas flow

to 800 L/hr.

Precursor [M-H]⁻
m/z 225.1

Product Ion
m/z 181.1

 Loss of CO₂ (-44 Da)

Product Ion
m/z 207.1

 Loss of H₂O (-18 Da)

Product Ion
m/z 141.0

 α-Cleavage at C8
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Fig 2. Proposed ESI- MS/MS fragmentation pathway for 8-Cyclopentyl-8-oxooctanoic acid.

Protocol B: NMR Spectroscopy for Structural
Confirmation
While MS provides the molecular weight, Nuclear Magnetic Resonance (NMR) is required to

validate the exact connectivity of the cyclopentyl ring to the C8 ketone.

Trustworthiness & Self-Validation System: Tetramethylsilane (TMS) at 0.00 ppm must be used

as an internal reference. The integration of the ¹H NMR spectrum must mathematically sum to

exactly 22 protons. Specifically, the ratio of the cyclopentyl protons to the aliphatic chain

protons serves as an internal quality control check for structural intactness.

Step-by-Step Methodology
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform

(CDCl₃, 99.8% D) containing 0.03% v/v TMS.

Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR spectra at 400 MHz (or higher)

with a minimum of 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time

of 3.0 seconds.

Data Processing: Apply a 0.3 Hz line broadening function prior to Fourier transformation.

Phase and baseline correct the spectrum manually.

Table 3: Expected ¹H NMR Peak Assignments (CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Structural
Causality

~11.0 - 12.0 Broad singlet 1H -COOH

Highly

deshielded acidic

proton;

exchangeable.

~2.8 Multiplet 1H
-CH-

(Cyclopentyl)

Alpha proton to

the ketone on the

ring.

~2.4 Triplet 2H -CH₂- (C7)

Aliphatic protons

alpha to the C8

ketone.

~2.3 Triplet 2H -CH₂- (C2)

Aliphatic protons

alpha to the

carboxylic acid.

~1.5 - 1.8 Multiplet 8H
-CH₂-

(Cyclopentyl)

Remaining 4

methylene

groups on the

ring.

~1.3 - 1.6 Multiplet 8H
-CH₂- (C3, C4,

C5, C6)

Central

hydrophobic

hexamethylene

spacer.

Note: The distinct separation between the triplets at 2.4 ppm and 2.3 ppm is critical. It

definitively proves the presence of two distinct electron-withdrawing carbonyl environments (the

ketone and the acid).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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